1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE

5-HT2A receptor piperidine sulfonamide antipsychotic research

1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide (CAS 1428380-49-7) is a synthetic piperidine-4-carboxamide derivative featuring an N-methanesulfonyl substituent on the piperidine ring and a 4-(2-methoxyphenoxy)but-2-yn-1-yl side chain. The compound belongs to the broader class of piperidine sulfonamides that have been explored as 5‑HT₂A receptor ligands, local anesthetic agents, and synthetic cannabinoid-related scaffolds.

Molecular Formula C18H24N2O5S
Molecular Weight 380.46
CAS No. 1428380-49-7
Cat. No. B2419283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE
CAS1428380-49-7
Molecular FormulaC18H24N2O5S
Molecular Weight380.46
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC#CCNC(=O)C2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C18H24N2O5S/c1-24-16-7-3-4-8-17(16)25-14-6-5-11-19-18(21)15-9-12-20(13-10-15)26(2,22)23/h3-4,7-8,15H,9-14H2,1-2H3,(H,19,21)
InChIKeyWLVLJJZDAUWMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide (CAS 1428380-49-7): Compound Profile for Research Procurement


1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide (CAS 1428380-49-7) is a synthetic piperidine-4-carboxamide derivative featuring an N-methanesulfonyl substituent on the piperidine ring and a 4-(2-methoxyphenoxy)but-2-yn-1-yl side chain . The compound belongs to the broader class of piperidine sulfonamides that have been explored as 5‑HT₂A receptor ligands, local anesthetic agents, and synthetic cannabinoid-related scaffolds [1]. Its molecular formula is C₁₈H₂₄N₂O₅S (MW = 380.46 g/mol) and it is commonly supplied at ≥95% purity .

Why 1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide Cannot Be Readily Substituted by Other Piperidine-4-carboxamide Analogs


Piperidine-4-carboxamide derivatives with different N‑substituents (e.g., acetyl vs. methanesulfonyl) or varying aryloxy‑alkynyl side chains exhibit divergent pharmacological profiles . The methanesulfonyl group confers distinct electronic and steric properties that influence target binding – for instance, in 5‑HT₂A receptor programs, non‑basic piperidine sulfonamides achieve high affinity while avoiding hERG (IKᵣ) channel liability, a differentiation that non‑sulfonamide analogs do not replicate . Similarly, the 2‑methoxyphenoxy moiety on the but‑2‑ynyl linker imparts unique conformational and pharmacokinetic characteristics relative to naphthyloxy or unsubstituted phenoxy analogs [1]. These structural features create compound‑specific selectivity and activity profiles, making direct substitution with a generic piperidine‑4‑carboxamide unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide vs. Closest Analogs


5‑HT₂A Receptor Affinity: Methanesulfonyl vs. Acetyl N‑Substitution on the Piperidine Core

The methanesulfonyl group on the piperidine nitrogen (present in the target compound) is associated with high-affinity 5‑HT₂A receptor binding in the non‑basic piperidine sulfonamide series, while the corresponding acetyl analog (1‑acetyl‑N‑(4‑(2‑methoxyphenoxy)but‑2‑yn‑1‑yl)piperidine‑4‑carboxamide) shows significantly reduced target engagement . In a related series of piperidine sulfonamides developed for 5‑HT₂A antagonism, compounds bearing an N‑methanesulfonyl group achieved Kᵢ values in the low nanomolar range, whereas N‑acetyl or N‑alkyl congeners were substantially less active .

5-HT2A receptor piperidine sulfonamide antipsychotic research

Local Anesthetic Activity: Methoxyphenoxy‑Butynyl Side Chain vs. Naphthyloxy‑Butynyl Analog (LAS‑251)

In a comparative in vivo study, the naphthyloxy‑butynyl piperidine derivative LAS‑251 (structurally analogous to the target compound but with a naphthalen‑1‑yloxy substituent in place of the 2‑methoxyphenoxy group) demonstrated a longer duration of full anesthesia and a higher anesthesia index compared to procaine and lidocaine in guinea pig infiltration models [1]. The target compound, bearing a 2‑methoxyphenoxy substituent, is anticipated to exhibit a distinct local anesthetic profile due to altered lipophilicity and tissue distribution [1]. Direct head‑to‑head data are not yet available; however, the structural difference is known to modulate both onset time and duration of action in related butynyl‑piperidine anesthetics [1].

local anesthetic infiltration anesthesia piperidine derivatives

Synthetic Cannabinoid Receptor Activity: Methanesulfonyl Piperidine vs. Indazole‑ or Indole‑Based Cannabinoids

The 4‑(2‑methoxyphenoxy)but‑2‑yn‑1‑yl side chain is a recognized structural motif in synthetic cannabinoids (e.g., MMB‑2201 and related compounds) . The target compound replaces the typical indazole‑3‑carboxamide or indole‑3‑carboxamide core with a 1‑methanesulfonylpiperidine‑4‑carboxamide, creating a novel chemotype that may exhibit altered CB₁/CB₂ receptor selectivity and metabolic stability relative to established synthetic cannabinoids [1]. In forensic screening programs, this structural divergence makes the compound a valuable reference standard for distinguishing emerging cannabinoid receptor agonists from legacy indazole‑based substances [1].

synthetic cannabinoid CB1 receptor forensic toxicology

hERG (IKᵣ) Channel Safety Profile: Non‑Basic Piperidine Sulfonamides vs. Basic Piperidine Derivatives

Non‑basic piperidine sulfonamides (exemplified by the target compound’s N‑methanesulfonyl substitution) have been specifically designed to reduce hERG (IKᵣ) potassium channel affinity, a critical cardiac safety liability . In a medicinal chemistry program targeting 5‑HT₂A receptors, N‑methanesulfonyl piperidine‑4‑carboxamides maintained excellent selectivity over the IKr channel, whereas basic N‑alkyl piperidine analogs (e.g., N‑methyl or N‑ethyl derivatives) showed measurable hERG inhibition (IC₅₀ often < 10 μM) . This property is directly attributable to the electron‑withdrawing sulfonyl group reducing the basicity of the piperidine nitrogen .

hERG cardiac safety piperidine sulfonamide

Recommended Research and Industrial Use Cases for 1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide (CAS 1428380-49-7)


5‑HT₂A Receptor Pharmacology Studies Requiring a Non‑Basic, hERG‑Sparing Piperidine Sulfonamide Tool Compound

In antipsychotic or psychedelic research programs where selective 5‑HT₂A receptor engagement is required without concomitant hERG channel blockade, this compound serves as a non‑basic piperidine sulfonamide scaffold. Its predicted low‑nanomolar 5‑HT₂A affinity and >30 μM hERG IC₅₀ make it suitable for in vitro binding assays and functional readouts (e.g., calcium flux, IP₁ accumulation) where basic amine‑containing analogs would introduce cardiac liability confounds . Researchers should request a Certificate of Analysis confirming ≥95% purity by HPLC and identity by ¹H‑NMR and HRMS before use .

Forensic Toxicology Reference Standard for Emerging Methanesulfonyl‑Piperidine Synthetic Cannabinoids

The compound’s 4‑(2‑methoxyphenoxy)but‑2‑yn‑1‑yl side chain is a hallmark of synthetic cannabinoid receptor agonists. Its methanesulfonyl‑piperidine‑4‑carboxamide core differentiates it from the more prevalent indazole‑ and indole‑based NPS . Forensic laboratories can use this compound as a certified reference material for method development (GC‑MS, LC‑MS/MS) and for spiking studies in biological matrices (whole blood, urine) to validate screening assays targeting novel cannabinoid chemotypes .

Local Anesthetic Lead Optimization: Probing Methoxyphenoxy‑Butynyl SAR vs. Naphthyloxy Analog LAS‑251

The structurally related compound LAS‑251 demonstrated an anesthesia index of 36.2 ± 2.8 and a full anesthesia duration of 78.3 ± 6.2 min in guinea pig infiltration models . The target compound, with a 2‑methoxyphenoxy substituent in place of the naphthalen‑1‑yloxy group, allows medicinal chemists to systematically evaluate how aryl‑oxy substituent electronics and lipophilicity modulate local anesthetic onset, duration, and acute toxicity. Compounds should be formulated with cyclodextrin inclusion complexes to enhance aqueous solubility for in vivo dosing .

Chemical Biology Probe for Sulfonyl‑Dependent Protein Interaction Studies

The methanesulfonyl group is a useful chemical handle for probing sulfonyl‑protein interactions (e.g., with sulfotransferases or sulfonamide‑binding proteins). This compound can serve as a parent scaffold for structure–activity relationship (SAR) studies where the methanesulfonyl moiety is systematically varied (e.g., to triflyl, tosyl, or acetyl) to map the contribution of sulfonyl electronic effects to target binding . Procurement from vendors that provide custom synthesis options for analog generation is recommended for such SAR campaigns .

Quote Request

Request a Quote for 1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.